Hydroxypinacolone retinoate

Vue d'ensemble

Description

Hydroxypinacolone retinoate is a derivative of retinoic acid, a class of compounds related to vitamin A. It was developed as a more stable and less irritating alternative to traditional retinoids like retinoic acid (tretinoin). This compound is known for its stability, efficacy in promoting skin cell turnover, stimulating collagen production, and reducing the appearance of fine lines and wrinkles . It is commonly found in anti-aging skincare products such as serums, creams, and lotions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxypinacolone retinoate is synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone . The process involves the reaction of all-trans-retinoic acid with hydroxypinacolone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, this compound is produced using high-pressure homogenization techniques to encapsulate the active ingredients in nanoparticles . This method enhances the stability and transdermal delivery efficiency of the compound, allowing it to penetrate deep into the dermis layer for sustained release of active ingredients .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxypinacolone retinoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

Applications De Recherche Scientifique

Anti-Aging Applications

Mechanism of Action

Hydroxypinacolone retinoate functions by directly activating retinoic acid receptors, leading to increased collagen production and improved skin elasticity. Studies have shown that HPR significantly enhances gene expression related to collagen synthesis and skin remodeling.

Clinical Studies

- A study involving a combination of HPR and retinyl propionate demonstrated superior anti-aging effects in vitro and in vivo. The optimal ratio of these compounds resulted in a significant reduction in wrinkles and improved skin elasticity after eight weeks of use, with minimal adverse effects reported .

- Another clinical trial compared a topical serum containing HPR with a fractional CO2 laser treatment over 16 weeks. Results indicated that the topical application was effective in reducing signs of photodamage, providing a non-invasive alternative to laser treatments .

Acne Treatment

Efficacy in Acne Management

HPR has been incorporated into formulations targeting acne due to its ability to reduce follicular keratinization and seborrhea without the irritation associated with traditional retinoids.

Research Findings

- A fixed combination product containing HPR, retinol glycospheres, and papain glycospheres was evaluated for its effectiveness in treating comedonal-papular mild acne. The treatment resulted in a significant reduction in lesion counts and improvements in skin texture with minimal side effects .

- In comparative studies, HPR was shown to improve skin roughness and scaling significantly over two weeks, demonstrating its potential as an effective acne treatment .

Skin Health Improvement

Overall Skin Condition Enhancement

Beyond anti-aging and acne treatment, HPR has been studied for its broader benefits on skin health.

Key Findings from Research

- A study focused on the effects of HPR on skin hydration, elasticity, and overall appearance showed that it significantly improved these parameters over time. The incorporation of HPR into skincare products led to enhanced skin firmness and reduced wrinkles .

- In organotypic skin models, HPR outperformed other retinoids in stimulating procollagen production while exhibiting lower cytotoxicity. This suggests that HPR can effectively promote skin repair and regeneration without the adverse effects commonly associated with retinoid use .

Summary Table of Applications

Mécanisme D'action

Hydroxypinacolone retinoate works by binding to retinoic acid receptors in the skin . This interaction influences cellular processes such as:

Cellular Turnover: Promotes the shedding of old skin cells and stimulates the production of new cells, leading to smoother and more even skin texture.

Collagen Production: Enhances the synthesis of collagen, reducing the appearance of fine lines and wrinkles.

Regulation of Sebum Production: Helps in reducing acne by regulating sebum production and preventing the clogging of pores.

Unlike other retinoids, this compound acts directly without the need for metabolic conversion to retinoic acid, leading to fewer side effects such as irritation .

Comparaison Avec Des Composés Similaires

Hydroxypinacolone retinoate is compared with other similar compounds, including:

Retinol: A less potent form of vitamin A that requires conversion to retinoic acid in the skin.

Retinyl Palmitate: A retinoid ester that is less irritating but also less effective than this compound.

Tretinoin (Retinoic Acid): A potent retinoid that can cause significant irritation and requires careful usage.

This compound stands out due to its stability, efficacy, and lower irritation potential, making it a preferred choice for individuals with sensitive skin .

Activité Biologique

Hydroxypinacolone retinoate (HPR) is a novel retinoid that has gained attention for its potential therapeutic applications in dermatology, particularly in the treatment of acne and photoaging. Unlike traditional retinoids, HPR binds directly to retinoic acid receptors (RARs), allowing it to exert biological effects without the need for metabolic conversion. This characteristic contributes to its efficacy and reduced side effects, making it an attractive alternative to more conventional retinoids like tretinoin.

HPR functions by binding to both RAR and retinoid X receptors (RXRs), which initiates a cascade of biological activities:

- Increased Cell Turnover : HPR promotes the proliferation and differentiation of keratinocytes, enhancing skin renewal.

- Collagen Synthesis : It stimulates collagen production, thereby improving skin elasticity and reducing wrinkles.

- Anti-Inflammatory Effects : HPR exhibits anti-inflammatory properties, which can help mitigate acne and other inflammatory skin conditions.

- Sebum Regulation : It aids in reducing oil production, addressing one of the primary factors in acne development.

- Angiogenesis : HPR upregulates blood vessel synthesis, potentially improving skin health through better nutrient delivery.

Efficacy in Clinical Studies

Several studies have highlighted the efficacy of HPR in various dermatological applications:

- Acne Treatment : A study involving a combination of HPR with retinol glycospheres demonstrated significant improvements in acne severity. The combination therapy resulted in a lower relapse rate compared to traditional treatments, underscoring HPR's effectiveness in managing acne without the irritation typically associated with retinoids .

- Anti-Aging Applications : Research comparing HPR with other retinoids showed that HPR could improve skin texture, reduce fine lines, and enhance overall skin appearance more effectively than retinol and comparable to tretinoin, but with fewer side effects . In a head-to-head study against ablative laser treatments, participants using a topical serum containing HPR achieved significant improvements in signs of aging after 16 weeks .

Comparative Efficacy

The following table summarizes findings from various studies comparing HPR with other retinoids:

Safety Profile

HPR is noted for its favorable safety profile. Unlike traditional retinoids that can cause significant irritation, dryness, and peeling, HPR has been reported to induce minimal side effects. This attribute makes it suitable for sensitive skin types and for use around delicate areas such as the eyes .

Future Directions

Ongoing research continues to explore the full potential of this compound. Investigations are focusing on:

- Long-term Efficacy : Understanding how prolonged use affects skin health and aging.

- Combination Therapies : Evaluating how HPR can be effectively combined with other active ingredients to enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidating the pathways through which HPR exerts its beneficial effects on skin biology.

Propriétés

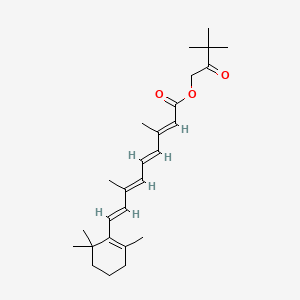

IUPAC Name |

(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPLFRLIWKRQFT-XUJYDZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893412-73-2 | |

| Record name | Hydroxypinacolone retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypinacolone Retinoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPINACOLONE RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.